molecular formula C15H24N4O B7054957 N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide

N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide

Cat. No.: B7054957
M. Wt: 276.38 g/mol
InChI Key: RWDJVDSXXIINOT-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a cyclohexyl group attached to a propanamide backbone, with a dimethylpyrimidinylamino substituent. Its unique structure makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-10-17-15(18-12(11)2)16-9-8-14(20)19-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDJVDSXXIINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C)NCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide typically involves the reaction of cyclohexylamine with 3-bromo-1-propanol to form N-cyclohexyl-3-bromopropanamide. This intermediate is then reacted with 4,5-dimethylpyrimidin-2-amine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene or ethyl acetate and may require catalysts or reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and dimethylpyrimidinylamino substituent contribute to its stability and reactivity, making it a valuable compound for various applications.

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